2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
Overview
Description
Scientific Research Applications
Pharmacological Research : This compound has been studied for its potential anticonvulsant properties. For example, Tripathi et al. (2012) synthesized and evaluated novel derivatives of hydrazinecarbothioamides for anticonvulsant activity. They found that some compounds, including one closely related to 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, showed significant protection in seizure models (Tripathi et al., 2012).
Antioxidant Activity : Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activities. They discovered that these compounds showed excellent antioxidant activity using the DPPH method, highlighting their potential in oxidative stress-related applications (Bărbuceanu et al., 2014).
Chemical Sensing : Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide derivative as a dual-channel optical probe for detecting mercury and silver ions. This demonstrates the potential use of such compounds in environmental monitoring and detection applications (Shi et al., 2016).
Cancer Research : Abou‐Melha (2021) synthesized and studied the anticancer activity of N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes. The study suggested that these compounds have strong potential in developing new anticancer agents (Abou‐Melha, 2021).
Analytical Chemistry Applications : The use of 2,4-dinitrophenylhydrazine derivatives, including compounds similar to 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, has been explored in the development of analytical methods. Gornall and MacDonald (1953) discussed the use of these derivatives for determining steroid hormones, indicating their utility in biochemical analysis (Gornall & MacDonald, 1953).
Future Directions
properties
IUPAC Name |
1-(2,4-dinitroanilino)-3-(4-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O4S/c14-8-1-3-9(4-2-8)15-13(24)17-16-11-6-5-10(18(20)21)7-12(11)19(22)23/h1-7,16H,(H2,15,17,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWYTYFOCONCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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